molecular formula C18H20FNOS B3013982 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide CAS No. 2034538-46-8

3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide

Cat. No.: B3013982
CAS No.: 2034538-46-8
M. Wt: 317.42
InChI Key: WASPLWWFIRQYEC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentylamine derivative, followed by the introduction of the thiophene ring and the fluorophenyl group through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is investigated for its use in material science, such as in the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiophene ring contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Examples are:

  • 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclohexyl)propanamide
  • 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclobutyl)propanamide

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the thiophene ring contributes to its electronic properties. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNOS/c19-15-7-2-1-6-14(15)9-10-17(21)20-18(11-3-4-12-18)16-8-5-13-22-16/h1-2,5-8,13H,3-4,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASPLWWFIRQYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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